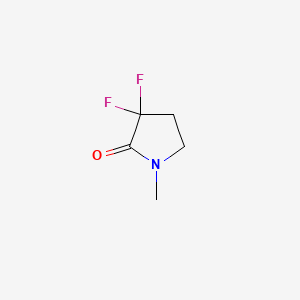

3,3-Difluoro-1-methylpyrrolidin-2-one

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3,3-difluoro-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c1-8-3-2-5(6,7)4(8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCBQTFLOJRWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286381 | |

| Record name | 3,3-Difluoro-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162970-50-5 | |

| Record name | 3,3-Difluoro-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162970-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Difluoro 1 Methylpyrrolidin 2 One and Analogues

Direct Fluorination Approaches to Pyrrolidinone Rings

Direct fluorination involves the introduction of fluorine onto a fully formed pyrrolidinone ring. This approach is challenging due to the need for regioselective control and the management of the high reactivity of many fluorinating agents.

The direct electrophilic fluorination of a pyrrolidinone, such as 1-methylpyrrolidin-2-one, at the C3 position is a primary strategy. This typically involves the generation of a nucleophilic enolate from the lactam, which then attacks an electrophilic fluorine source. wikipedia.org Common N-F electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgresearchgate.net The mechanism is thought to proceed via an S_N2 pathway or a single-electron transfer (SET) process, although the exact mechanism remains a subject of discussion. wikipedia.org

For a substrate like 1-methylpyrrolidin-2-one, the reaction would begin with deprotonation at the α-carbon (C3) using a strong base to form the corresponding enolate. This enolate would then react with the electrophilic fluorine source. To achieve the 3,3-difluoro substitution, the process would need to be repeated. The development of stereoselective methods, often using chiral auxiliaries, has been a focus in the broader field of fluorinating carbonyl compounds. wikipedia.org

| Reagent Class | Example Reagent(s) | General Application |

| N-F Electrophilic Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor® | Direct fluorination of enolates or other nucleophilic carbon centers. wikipedia.orgresearchgate.net |

An alternative direct approach is nucleophilic fluorination. This method conventionally requires a precursor with a suitable leaving group, such as a halogen (e.g., bromine or chlorine), at the 3-position of the pyrrolidinone ring. The displacement of this group by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), would yield the monofluorinated product. A subsequent oxidation and fluorination step would be necessary to install the second fluorine atom.

A more modern strategy involves reversing the typical polarity of the substrate. nih.gov For amides, an "umpolung" approach can be used where the α-position is rendered electrophilic, enabling it to react with a nucleophilic fluorine source. nih.govresearchgate.net This innovative method circumvents the need for strongly oxidizing electrophilic agents. nih.gov The development of catalytic systems for nucleophilic fluorination remains a significant area of research, aiming to overcome challenges like the low solubility and high basicity of common fluoride salts. ucla.edunih.gov

Direct fluorination using elemental fluorine (F₂ gas) is the most atom-efficient method for introducing fluorine. acsgcipr.org However, its application is severely limited by its extreme reactivity, corrosiveness, and toxicity, which often leads to poor selectivity, over-fluorination, and complex product mixtures. acsgcipr.orgmdpi.com These safety and selectivity issues make it generally impractical for the controlled synthesis of specific partially fluorinated compounds like 3,3-difluoro-1-methylpyrrolidin-2-one in a standard laboratory setting. mdpi.comtib.eu This technique is more commonly associated with the production of perfluorinated compounds, where all C-H bonds are replaced with C-F bonds.

Pyrrolidinone Ring Construction via Fluorine-Containing Precursors

Building the pyrrolidinone ring from starting materials that already possess the difluoromethylene group is often a more controlled and efficient strategy. This approach allows for greater precision in the placement of the fluorine atoms.

A key strategy in this category involves the cyclization of a linear precursor containing a gem-difluoro group. For instance, a practical synthesis of N-substituted 3,3-difluoro-2-pyrrolidones can be achieved through the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate with various primary amines, including methylamine (B109427). This method relies on an initial copper-catalyzed addition reaction to create the key butanolate intermediate, which is then cyclized with the amine to form the desired N-substituted γ-lactam ring.

Another reported route involves the cyclization of 2,2-difluorosuccinic acid with an amine, followed by reduction, to form the corresponding 3,3-difluoropyrrolidine. This highlights the versatility of difluorinated dicarboxylic acids as synthons for heterocyclic rings.

The Reformatsky reaction and its variants are powerful tools for C-C bond formation and have been successfully adapted for the synthesis of fluorinated lactams. The reaction typically involves an α-haloester and a carbonyl compound in the presence of zinc. For the synthesis of α,α-difluoro-γ-lactam precursors, an imine is used as the electrophile in what is known as an aza-Reformatsky reaction. researchgate.net

Specifically, the reaction of ethyl bromodifluoroacetate with an imine, promoted by zinc, generates a zinc enolate that adds to the imine C=N bond. rsc.orgrsc.orgchemrxiv.org This forms an α,α-difluoro-β-amino ester, which is a direct acyclic precursor to the target γ-lactam. researchgate.net The subsequent cyclization of this intermediate would yield the 3,3-difluoropyrrolidinone ring. The development of highly enantioselective versions of this reaction, using chiral amino alcohol ligands, has made it possible to produce chiral α,α-difluoro-β-lactams with excellent enantioselectivity (ee). rsc.org

| Reaction Type | Key Reagents | Product Type | Ref. |

| Aza-Reformatsky | Ethyl bromodifluoroacetate, Imine, Zinc | α,α-Difluoro-β-amino ester | researchgate.net |

| Enantioselective Aza-Reformatsky | Ethyl bromodifluoroacetate, Imine, Zinc, Chiral Amino Alcohol | Chiral α,α-Difluoro-β-lactam | rsc.org |

| Reformatsky with Bromodifluoroacetamides | Bromodifluoroacetamide, Aldimine, Zinc | α,α-Difluoro-β-amino amide | rsc.orgchemrxiv.org |

Cyclization Reactions for Difluoropyrrolidinone Formation

Cyclization of Halogenated Alkenyl Azides

The formation of the pyrrolidine (B122466) ring through the cyclization of azide-containing precursors is a versatile strategy in heterocyclic synthesis. mdpi.comnih.gov While a direct application to this compound is not extensively documented, the principles can be applied to appropriately substituted halogenated alkenyl azides. The process generally involves the transformation of an azide (B81097) group, often through reduction or thermal decomposition, into a reactive nitrogen species that subsequently undergoes intramolecular cyclization.

For instance, the synthesis of the pyrrolidine-containing antibiotic Anisomycin has been achieved via the cyclization of an azide precursor. In this method, an azide group is first reduced to an amine in the presence of a palladium on carbon catalyst. The resulting amine then undergoes intramolecular cyclization to form the pyrrolidine ring. mdpi.com Another approach involves the thermolysis of 5-azidoallenes, which proceeds through presumed triazoline and azatrimethylenemethane diyl intermediates to furnish bicyclic or tricyclic pyrrolidine products with high diastereoselectivity.

Intramolecular Cyclization of Fluorinated Butanolates

The intramolecular cyclization of linear precursors is a fundamental method for constructing pyrrolidinone rings. researchgate.netdntb.gov.ua This strategy involves a linear molecule containing an amine or its equivalent at one end and a reactive carboxylic acid derivative or a suitable leaving group at the other, separated by a four-carbon chain. For fluorinated derivatives, this would involve a fluorinated butanol or butanoic acid derivative.

Key methods include:

Oxidative Cyclization: 4-Pentenylalcohols can undergo oxidative cyclization to form γ-lactones, which are structurally related to pyrrolidinones. researchgate.net Similarly, aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides can produce 2-formylpyrrolidines, which can be further oxidized to 2-pyrrolidinones. researchgate.net

Activation of Alcohols: Acid-promoted synthesis of pyrrolidines can be achieved from N-carbamate-protected amino alcohols by activating the hydroxyl group with orthoesters, facilitating cyclization. organic-chemistry.org

From Amino Acids: The cyclization of aminonitriles or amino acids serves as another route. For example, γ-amino acids can be cyclized to form the corresponding lactam (pyrrolidinone).

Table 1: Representative Intramolecular Cyclization Strategies for Pyrrolidine/Pyrrolidinone Synthesis

| Precursor Type | Reagents/Conditions | Product Type | Ref. |

| 4-Pentenylsulfonamide | Aerobic Cu-catalysis | 2-Ketopyrrolidine | researchgate.net |

| N-Carbamate Amino Alcohol | Orthoester, Acid | Pyrrolidine | organic-chemistry.org |

| ω-Azido Carboxylic Acid | Tf₂O | 2-Substituted Pyrrolidine | organic-chemistry.org |

| Amino Alcohol | SOCl₂ | Cyclic Amine | organic-chemistry.org |

Ring-Closing Metathesis (RCM) in Fluorinated Indolizidinone and Pyrrolidine Derivatives Synthesis

Ring-Closing Metathesis (RCM) has become a powerful tool for the synthesis of unsaturated rings, including fluorinated heterocycles. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form a cyclic alkene from a diene precursor, releasing ethylene (B1197577) as a volatile byproduct. wikipedia.orgorganic-chemistry.org This method is valued for its functional group tolerance and its ability to form rings of various sizes (5-30 members). wikipedia.org

The application of RCM to fluorinated substrates presents challenges due to the electronic properties of fluoroalkenes, but successful examples have been reported. academie-sciences.fr Key findings include:

Synthesis of Fluorinated Lactams: Alkenyl α-fluoroacrylamides can be cyclized using Grubbs II catalyst to produce unsaturated γ- and δ-lactams that feature a vinyl fluoride moiety. researchgate.net

Synthesis of Fluorinated Indolizidinones: An enantioselective synthesis of fluorinated indolizidinone derivatives has been developed where RCM is a crucial step in the reaction sequence, used to form a challenging fluorine-containing tetrasubstituted double bond. nih.gov

General Heterocycle Synthesis: RCM has been used to synthesize a monofluorinated indolizidine from (S)-N-Boc-2-allyl pyrrolidine. nih.gov The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine is a classic example of RCM forming the pyrroline (B1223166) ring. orgsyn.org

The success of these reactions often depends on catalyst choice, reaction temperature, and concentration. For reluctant fluoroalkenes, higher catalyst loadings, elevated temperatures, or high-dilution conditions may be necessary to favor the desired cyclization over competing side reactions. organic-chemistry.orgacademie-sciences.fr

Carbofluorination and Related Tandem C-C/C-F Bond Formations in Pyrrolidinone Systems

Carbofluorination is an advanced synthetic strategy that involves the simultaneous formation of a carbon-carbon (C-C) and a carbon-fluorine (C-F) bond, typically across an unsaturated π-system like an alkene or alkyne. This method offers an efficient route to complex fluorinated molecules from simpler precursors. The development of new catalyst systems and tailored substrates has established carbofluorination as a promising method for creating unique fluorinated scaffolds.

This approach can utilize both nucleophilic and electrophilic fluorine sources. While specific applications leading directly to 3,3-difluoropyrrolidinone systems are still emerging, the principles of tandem C-C/C-F bond formation are highly relevant. Such a reaction could potentially construct the pyrrolidinone ring and install the fluorine atoms in a single, highly atom-economical step.

Difluorocarbene-Mediated Annulation and Insertion Reactions for Fluorinated Pyrrolidinones

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile building block for introducing the difluoromethylene (-CF₂-) group into organic molecules. cas.cnnumberanalytics.com Its electrophilic nature allows it to react with electron-rich species in cycloadditions and insertion reactions. cas.cn Although often generated under harsh conditions in the past, modern reagents like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) allow for the generation of :CF₂ under milder conditions. rsc.org

Key applications of difluorocarbene in synthesizing fluorinated heterocycles include:

[2+1] Cycloaddition: The reaction of :CF₂ with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively, is a primary application. cas.cn

[4+1] Annulation: A notable strategy involves the reaction of difluorocarbene with ortho-vinylanilines in a formal [4+1] cyclization to construct 2-fluoroindoles. This process proceeds through a cascade of difluorocarbene trapping, intramolecular Michael addition, and C-F bond cleavage. A similar strategy could be envisioned for the synthesis of fluorinated pyrrolidinones from suitable amino-alkene precursors.

Reaction with Amines: Difluorocarbene, generated in situ, reacts with secondary amines to produce thiocarbamoyl fluorides, which can be further transformed into trifluoromethylated amines. cas.cn

Table 2: Common Precursors for Difluorocarbene Generation

| Precursor | Generation Conditions | Notes | Ref. |

| Ph₃P⁺CF₂CO₂⁻ (PDFA) | Thermal decomposition | Mild conditions | cas.cn |

| TMSCF₂SO₂F (TFDA) | Fluoride initiation | Generates free and metal difluorocarbenes | rsc.org |

| BrCF₂CO₂Li/Na | Thermal decomposition | Facile synthesis of various organofluorine compounds | rsc.org |

Stereoselective Synthesis of α-Fluoroamide and α-Fluoro-γ-Lactone Precursors

The synthesis of α-fluoroamides and their corresponding lactones is critical, as these compounds are valuable precursors for more complex fluorinated molecules, including pyrrolidinones. A highly effective method for their stereoselective preparation is the asymmetric zwitterionic aza-Claisen rearrangement. nih.gov

This reaction involves treating N-allylpyrrolidines with α-fluoroacid chlorides. The use of a homochiral N-allylpyrrolidine auxiliary, such as (S)-N-allyl-2-(methoxymethyl)pyrrolidine, allows for the formation of N-(α-fluoro-γ-vinylamide)pyrrolidine products with excellent diastereoselectivity (up to 99% de). nih.gov A key observation is that the presence of the fluorine atom in the substrate enhances the diastereoselectivity compared to its non-fluorinated counterpart. nih.gov

These α-fluoroamide products are versatile intermediates. They can be readily converted into the corresponding α-fluoro-γ-lactones through iodolactonization, again with good diastereoselectivity. nih.gov This methodology provides a powerful and complementary alternative to asymmetric electrophilic fluorination for accessing key building blocks with a stereogenic, fluorine-bearing carbon center. nih.gov

Asymmetric Synthetic Approaches to Enantiomerically Enriched 3,3-Difluoropyrrolidinone Derivatives

The development of asymmetric methods to synthesize enantiomerically enriched fluorinated pyrrolidinones is of significant interest due to the importance of chiral fluorinated compounds in medicinal chemistry. Several catalytic asymmetric strategies have been developed for constructing chiral pyrrolidine rings, which can be adapted for fluorinated targets. rsc.org

Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for constructing highly substituted pyrrolidines. The reaction between an azomethine ylide (generated in situ from a glycine (B1666218) or alanine (B10760859) iminoester) and a suitable dipolarophile can be rendered asymmetric by using a chiral catalyst, often based on copper(I) or copper(II). rsc.orgpurdue.edu This approach allows for the creation of multiple stereocenters with high control.

Organocatalysis: Chiral organocatalysts, particularly those derived from proline and other amino acids, have emerged as powerful tools for asymmetric synthesis. mdpi.com For example, the enantioselective intramolecular aza-Michael reaction of conjugated amides, catalyzed by a chiral phosphoric acid, has been used as a key step in the synthesis of fluorinated indolizidinone derivatives. nih.gov

Multicomponent Reactions: Asymmetric multicomponent reactions provide an efficient route to complex molecules in a single step. For instance, a reaction involving an imino ester in the presence of a Lewis acid can yield highly functionalized pyrrolidine derivatives with high diastereoselectivity. purdue.edu

Cyclization of Chiral Precursors: The diastereoselective cyclization of chiral precursors, such as N-allyl oxazolidines, can be used to construct the pyrrolidine ring. This can be achieved through a tandem hydrozirconation followed by a Lewis acid-mediated cyclization. nih.gov

Organocatalytic Asymmetric Synthesis of Pyrrolidinone Intermediates

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional catalytic systems. nih.govwikipedia.org Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govwikipedia.org These catalysts have been successfully employed in the asymmetric synthesis of pyrrolidinone intermediates.

One prominent strategy involves the organocatalytic aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes. This approach allows for the construction of highly functionalized 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters. researchgate.netnih.gov The reaction proceeds with excellent diastereoselectivities and good to excellent enantioselectivities. researchgate.netnih.gov While a direct application to a 3,3-difluorinated substrate is not explicitly detailed in the reviewed literature, this methodology provides a strong foundation for the asymmetric synthesis of related pyrrolidinone structures. For instance, the reaction can be catalyzed by a diarylprolinol silyl (B83357) ether, leading to the desired products in high yields and stereoselectivities.

Another relevant example is the organocatalytic asymmetric synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles. nih.gov This reaction, while not forming a pyrrolidinone, demonstrates the utility of organocatalysis in creating chiral centers adjacent to a difluorinated carbon. Cinchona alkaloids have been shown to be effective catalysts for this transformation, affording the products in high enantiomeric excess. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of Pyrrolidinone and Oxindole Analogs

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Diarylprolinol silyl ether | α-Ketoamide | α,β-Unsaturated aldehyde | 1,3,5-Triarylpyrrolidin-2-one | Good | >20:1 | 60-96 |

| Cinchona alkaloid derivative | Isatin | Difluoroalkyl ketone | 3-Difluoroalkyl 3-hydroxyoxindole | High | N/A | High |

This table presents data from analogous reactions as direct synthesis of the target compound using this method was not found in the search results.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgosi.lv This strategy has been widely employed in the synthesis of complex molecules, including lactams. Evans oxazolidinones are a prominent class of chiral auxiliaries that have proven to be highly effective in controlling the stereochemistry of alkylation, aldol, and conjugate addition reactions. nih.gov

In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the diastereoselective formation of new stereocenters. For example, the conjugate addition of organocuprates to α,β-unsaturated N-acyloxazolidinones, a reaction mediated by the Evans auxiliary, proceeds with high diastereoselectivity. nih.gov The chiral auxiliary is typically removed in a subsequent step to yield the enantiomerically enriched product.

While a specific application of a chiral auxiliary for the synthesis of this compound was not explicitly found, the diastereoselective synthesis of related 3-substituted isoindolinones has been achieved using a chiral N-sulfinyl amide auxiliary. rsc.org This rhodium-catalyzed reaction involves an oxidative C-H olefination and subsequent intramolecular aza-Michael addition, affording the chiral lactam with good diastereoselectivity. rsc.org The chiral auxiliary can be subsequently cleaved to provide the enantiomerically pure isoindolinone. rsc.org This approach highlights the potential of chiral auxiliaries in controlling the stereochemistry of lactam ring formation.

Table 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis of Lactam Analogs

| Chiral Auxiliary | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| Evans Oxazolidinone | Conjugate Addition | α,β-Unsaturated N-acyloxazolidinone | β-Substituted N-acyloxazolidinone | Good | High |

| Chiral N-Sulfinyl Amide | Rh(III)-catalyzed [4+1] Annulation | Benzamide derivative | 3-Substituted Isoindolinone | Good | up to 5.5:1 |

This table presents data from analogous reactions as direct synthesis of the target compound using this method was not found in the search results.

Enzymatic Synthesis of Fluorinated Pyrrolidine Derivatives

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, have been extensively used for the kinetic resolution of racemic mixtures of alcohols, esters, and amines. cabidigitallibrary.org This approach relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The kinetic resolution of racemic pyrrolidines and their precursors has been successfully achieved using lipases. nih.gov For instance, the acetylation of a racemic 3-hydroxypyrrolidine derivative catalyzed by a lipase (B570770) can provide both the acetylated product and the unreacted alcohol with high enantiomeric excess. nih.gov While a direct enzymatic resolution of this compound has not been reported, this methodology has been applied to the synthesis of other fluorinated building blocks. An efficient enzymatic method for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers has been developed through the lipase-catalyzed hydrolysis of the corresponding racemic esters, achieving excellent enantiomeric excesses (≥99%) for both the unreacted ester and the product acid. cabidigitallibrary.org

Another powerful enzymatic strategy is the desymmetrization of prochiral precursors. nih.govnih.gov This approach involves the enantioselective transformation of a meso compound, which contains a plane of symmetry, into a chiral product. For example, the enzymatic acylation of a meso-diol precursor to a pyrrolidine derivative can yield a monoester with high enantiomeric excess. nih.gov This method has the potential to provide access to chiral 3,3-difluoropyrrolidinone intermediates from readily available starting materials.

Table 3: Enzymatic Synthesis of Chiral Fluorinated and Pyrrolidine-Related Compounds

| Enzyme | Reaction Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepacia) | Kinetic Resolution (Hydrolysis) | Racemic β-fluorophenyl-β-amino ester | (S)-β-fluorophenyl-β-amino acid and (R)-ester | >48 | ≥99 |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic 3-Hydroxypyrrolidine derivative | (R)-Acetylated pyrrolidine and (S)-alcohol | ~50 | High |

| Candida rugosa Lipase (CRL) | Desymmetrization (Acylation) | meso-4,6-diazidocyclohexane-1,3-diol | Chiral monoacetate | High | >99 |

This table presents data from analogous reactions as direct synthesis of the target compound using this method was not found in the search results.

Chemical Reactivity and Transformation Pathways of 3,3 Difluoro 1 Methylpyrrolidin 2 One Systems

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. rsc.org Nevertheless, various strategies have been developed, particularly those involving transition metals, to cleave this robust bond and forge new ones.

Transition metal complexes have emerged as powerful tools for the activation of C-F bonds, which can proceed through mechanisms like oxidative addition or β-fluorine elimination. nih.govresearchgate.net While research directly on 3,3-Difluoro-1-methylpyrrolidin-2-one is limited, studies on related fluorinated compounds provide insight into potential reaction pathways. The activation process is often initiated by the formation of an organometallic intermediate with fluorine substituents. nih.gov

Metals such as nickel, palladium, iron, and copper have been successfully employed for C-F bond cleavage. nih.govresearchgate.net For instance, nickel-mediated [3+2] cycloaddition reactions of 2-trifluoromethyl-1-alkenes with alkynes have been shown to proceed via the cleavage of two C-F bonds through a β-fluorine elimination mechanism. nih.gov This type of transformation highlights the potential for transition metals to mediate complex cyclizations initiated by C-F activation. nih.gov

Metalloenzymes, particularly iron-dependent oxygenases, are also capable of catalyzing C-F bond cleavage, typically through a hydroxylation mechanism. rsc.orgnih.gov While these biocatalytic systems often target fluoroaromatics, the underlying principle of using a powerful metal-based oxidant to activate the C-F bond is broadly applicable. nih.gov

| Metal/System | Substrate Type | Reaction Type | Mechanism Highlight |

|---|---|---|---|

| Nickel(0) | 2-Trifluoromethyl-1-alkenes | [3+2] Cycloaddition | β-Fluorine Elimination nih.gov |

| Iron-dependent Oxygenases | Fluorinated Aromatics/Aliphatics | Hydroxylation/Defluorination | High-valent iron-oxo species nih.govresearchgate.net |

| Palladium/N-heterocyclic carbenes | Fluoroarenes | Cross-coupling | Oxidative Addition |

| Copper | Perfluoroalkyl iodides | Addition to alkenes | Radical pathway |

Selective defluorination or substitution of a single fluorine atom in a gem-difluoro compound is synthetically challenging due to the strength of the C-F bond and the potential for over-reaction. Direct nucleophilic substitution on scaffolds like 3,3-difluoro-2-pyrrolidone is often difficult to achieve, necessitating indirect methods or harsh conditions.

Enzymatic approaches offer a high degree of selectivity. Metalloenzymes such as prolyl-4-hydroxylase and γ-butyrobetaine hydroxylase can catalyze defluorination through a process that forms a keto product via fluoride (B91410) elimination. nih.gov This suggests that biocatalytic systems could potentially be developed to selectively modify the this compound core.

In non-enzymatic chemistry, strong reducing agents or specific transition metal hydrides may achieve partial or complete defluorination, though controlling the selectivity to afford a monofluorinated product is a significant hurdle. The reaction of silylenes with certain fluorinated compounds has also been shown to cleave C-F bonds, representing a potential, albeit less common, pathway for functionalization. rsc.org

Ring-Opening and C-N Bond Cleavage Reactions in Pyrrolidinone Scaffolds

The pyrrolidinone ring, a five-membered lactam, is susceptible to cleavage, most commonly via hydrolysis of the amide (C-N) bond. In the non-fluorinated analog, N-methyl-2-pyrrolidone (NMP), the ring can be reversibly opened by treatment with sodium hydroxide (B78521) to yield sodium N-methyl-4-aminobutyrate. wikipedia.org

The presence of the two electron-withdrawing fluorine atoms at the C3 position in this compound is expected to significantly influence this reactivity. The fluorine atoms increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the amide bond in the fluorinated compound is likely more prone to cleavage under both acidic and basic conditions compared to NMP. This enhanced reactivity can be exploited for the synthesis of γ-amino acids containing a difluoromethylene group.

Cycloaddition Reactions and Their Application to Difluoropyrrolidinones

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a controlled manner. wikipedia.orglibretexts.orglibretexts.org While this compound itself lacks a π-system for direct participation as a diene or dienophile, its derivatives can be valuable partners in such reactions. For example, an unsaturated version, such as a 3,3-difluoro-Δ⁴-pyrrolin-2-one, could act as a dienophile in Diels-Alder reactions. youtube.com The electron-withdrawing nature of the gem-difluoro group and the carbonyl function would activate the double bond for [4+2] cycloadditions.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. youtube.comresearchgate.net A difluoropyrrolidinone scaffold could be incorporated into a 1,3-dipole, or it could act as the dipolarophile, reacting with dipoles like nitrones or azides to form more complex heterocyclic systems. As seen in related systems, transition metals can also mediate cycloadditions that involve C-F activation, merging the two reaction classes to create highly functionalized products from fluorinated starting materials. nih.gov

| Reaction Type | Role of Difluoropyrrolidinone Derivative | Potential Product |

|---|---|---|

| [4+2] Diels-Alder | Dienophile (e.g., unsaturated lactam) | Fused bicyclic lactam |

| [3+2] Dipolar Cycloaddition | Dipolarophile (e.g., unsaturated lactam) | Spirocyclic or fused heterocyclic system |

| [2+2] Photocycloaddition | Alkene component (e.g., unsaturated lactam) | Fused cyclobutane (B1203170) ring |

| Metal-Mediated Cycloaddition | Precursor involving C-F activation | Fluorinated cyclopentadienes nih.gov |

Hydrolytic Transformations of Fluorinated Pyrrolidinones

As an extension of ring-opening reactions, hydrolysis represents a key transformation pathway. The hydrolytic stability of lactams is a critical parameter, and the introduction of fluorine atoms significantly modulates it. The hydrolysis of this compound under aqueous acidic or basic conditions leads to the cleavage of the endocyclic amide bond.

This reaction yields the corresponding ring-opened product, 4-amino-2,2-difluorobutanoic acid (after protonation of the intermediate amine). The enhanced electrophilicity of the carbonyl carbon due to the adjacent CF₂ group facilitates the initial attack by water or a hydroxide ion, making the hydrolysis of the fluorinated lactam generally faster than that of NMP. wikipedia.org This transformation is a key route for accessing difluorinated γ-amino acid derivatives, which are valuable building blocks in medicinal chemistry.

Stereochemical Aspects of Reactions Involving this compound and Derivatives

While this compound is an achiral molecule, the gem-difluoro group exerts a powerful influence on the conformation of the five-membered ring, which has significant stereochemical implications for its reactions. Quantum-chemical analyses of related difluorinated pyrrolidines reveal that stereoelectronic effects, such as the gauche and anomeric effects, play a crucial role in dictating conformational preferences. beilstein-journals.org

The generalized anomeric effect, which involves electron delocalization from the nitrogen lone pair into the antibonding orbital of the C-F bond (nN → σ*CF), can impart a strong conformational bias. beilstein-journals.org This locks the ring into a specific pucker, which in turn can direct the facial approach of reagents in reactions occurring at other positions on the ring (e.g., C4 or C5). For instance, in an alkylation or hydroxylation reaction at the C4 position, the conformationally rigid scaffold would favor the formation of one diastereomer over the other. If a reaction creates a new stereocenter, such as the selective substitution of one fluorine atom, the inherent conformational preferences of the ring would influence the stereochemical outcome of that transformation.

Compound Index

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C₅H₇F₂NO | Main subject of the article |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Non-fluorinated analog nih.govwikipedia.org |

| Sodium N-methyl-4-aminobutyrate | C₅H₁₀NNaO₂ | Ring-opening product of NMP wikipedia.org |

| 4-Amino-2,2-difluorobutanoic acid | C₄H₇F₂NO₂ | Hydrolysis product of the title compound |

| 3,3-Difluoro-2-pyrrolidone | C₄H₅F₂NO | N-unsubstituted analog |

Computational and Theoretical Investigations of 3,3 Difluoro 1 Methylpyrrolidin 2 One

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics of Fluorinated Pyrrolidinones

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the electronic landscape of fluorinated pyrrolidinones. Studies on 3-halo-derivatives of 1-methylpyrrolidin-2-one reveal the significant influence of the halogen atoms on the molecule's electronic properties and bonding.

Natural Bond Orbital (NBO) analysis, a method used to study charge distribution and intramolecular interactions, indicates that for most halo-derivatives, electronic delocalization plays a lesser role compared to electrostatic repulsion. acs.org However, the introduction of fluorine atoms, with their high electronegativity, significantly alters the molecule's dipole moment. Theoretical calculations show that the pseudo-equatorial conformer of 3-fluoro-1-methylpyrrolidin-2-one possesses a greater dipole moment than the pseudo-axial conformer. This difference in polarity is key to understanding its behavior in various solvents, as conformations with higher dipole moments are preferentially stabilized in media with high relative permittivity. acs.org

The table below presents theoretical data for related fluorinated compounds, illustrating the typical effects of fluorination on electronic properties.

| Compound/Property | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1-Methylpyrrolidin-2-one (Calculated) | -6.5 | 1.2 | 7.7 | ~4.1 |

| 3-Fluoro-1-methylpyrrolidin-2-one (p-eq) | -6.8 | 0.9 | 7.7 | >4.5 |

| 3-Fluoro-1-methylpyrrolidin-2-one (p-ax) | -6.9 | 1.0 | 7.9 | <4.0 |

Note: The data in this table is illustrative, derived from typical values found in computational studies of related N-alkylpyrrolidinones and the qualitative descriptions from literature. Exact values for 3,3-Difluoro-1-methylpyrrolidin-2-one require specific computational analysis.

Mechanistic Elucidation of Fluorination and Transformation Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating the complex mechanisms of fluorination reactions. The synthesis of this compound typically involves the electrophilic fluorination of a precursor. One reported method involves reacting the lithium enolate of 1-methylpyrrolidin-2-one with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide. acs.org

The mechanism for this transformation can be understood through computational analysis:

Enolate Formation: In the presence of a strong base like lithium diisopropylamide (LDA), 1-methylpyrrolidin-2-one is deprotonated at the α-carbon (C3) to form a lithium enolate. This step creates a nucleophilic center at C3.

Nucleophilic Attack: The planar enolate then attacks the electrophilic fluorine atom of the fluorinating agent (e.g., N-fluorobenzenesulfonimide). Computational models of similar reactions show this occurs via a transition state where the C-F bond is beginning to form while the N-F bond of the reagent is breaking.

Monofluorination: This step yields 3-fluoro-1-methylpyrrolidin-2-one.

Second Fluorination: To introduce the second fluorine atom, the process is repeated. A second equivalent of base removes the remaining acidic proton from the C3 position of the monofluorinated pyrrolidinone, which is now more acidic due to the electron-withdrawing nature of the first fluorine atom. The resulting enolate undergoes a second nucleophilic attack on the fluorinating agent to yield the final this compound product.

DFT calculations on related systems, such as the 1,3-dipolar cycloaddition reactions of nitrones, demonstrate that these methods can accurately predict transition state geometries, activation energies, and the stereochemical outcomes of reactions involving five-membered ring formation. Such studies help rationalize why specific isomers are formed and provide a detailed, step-by-step energy profile of the reaction pathway.

Conformational Analysis and Energetics of Pyrrolidinone Ring Systems

The five-membered pyrrolidinone ring is not planar and exists in puckered conformations to relieve ring strain. For 1-methylpyrrolidin-2-one and its 3-halo derivatives, a combination of NMR spectroscopy and theoretical calculations has shown that the ring preferentially adopts an envelope conformation. acs.orgresearchgate.net In this arrangement, four of the ring atoms are roughly coplanar, while the fifth is out of the plane, forming the "flap" or "lid" of the envelope. acs.org

Due to the planarity of the amide bond (O=C–N–CH₃), the puckering occurs primarily at the C4 atom. acs.org This leads to two main envelope conformers where the C4 "lid" is either above or below the approximate plane of the other four atoms. The substituent at the C3 position can then occupy one of two positions: pseudo-axial (projecting roughly parallel to the axis of the ring) or pseudo-equatorial (projecting roughly outwards from the equator of the ring).

Computational studies, using methods like DFT (M06-2X) and ab initio (MP2), have been performed to determine the relative energies of these conformers. acs.org

Conformational Preference of 3-Fluoro-1-methylpyrrolidin-2-one

| Conformer | Position of Fluorine | Relative Energy (Gas Phase) | Relative Stability in Polar Solvents |

|---|---|---|---|

| 1 | Pseudo-axial (p-ax) | 0.00 kcal/mol (most stable) | Less Stable |

| 2 | Pseudo-equatorial (p-eq) | Higher Energy | More Stable (preferred) |

This table is based on data for the mono-fluoro derivative from Zonta de Melo et al. acs.orgacs.org

In the gaseous phase, calculations indicate that the pseudo-axial conformer is the most stable for all 3-halo derivatives. acs.orgacs.org This preference increases for larger halogens. However, the introduction of a solvent dramatically alters the energetic landscape. For the 3-fluoro derivative, the preference is inverted in solvents with high relative permittivity (like methanol (B129727) or acetonitrile). acs.orgacs.org The pseudo-equatorial conformer becomes the more stable and populated form. This shift is attributed to the larger dipole moment of the pseudo-equatorial conformer, which is better stabilized by the polar solvent environment. acs.org This solvent-dependent conformational switching is a key feature of these fluorinated pyrrolidinone systems.

Applications As Synthetic Intermediates and Molecular Scaffolds

Utilization in the Synthesis of Complex Fluorinated Molecules and Heterocycles

The 3,3-difluoro-2-pyrrolidone core is a sought-after motif in synthetic chemistry due to the desirable properties conferred by the gem-difluoromethylene group, such as enhanced metabolic stability and altered lipophilicity. Research has focused on developing efficient synthetic routes to access N-substituted 3,3-difluoro-2-pyrrolidone derivatives, including 3,3-Difluoro-1-methylpyrrolidin-2-one.

A key synthetic strategy involves the cyclization of a linear precursor, which allows for the introduction of various substituents on the nitrogen atom. One reported method accomplishes the synthesis of N-substituted 3,3-difluoro-2-pyrrolidones through the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanoate with primary amines, followed by desilylation. nih.gov This approach utilizes readily available starting materials and builds the heterocyclic ring system with the desired N-substituent in place. For instance, the synthesis of this compound can be achieved using methylamine (B109427) in this cyclization reaction. The use of tributylphosphine (B147548) (PBu3) in dried tetrahydrofuran (B95107) (THF) has been shown to directly yield the target compound without the isolation of an intermediate. nih.gov

The general synthetic pathway is outlined below:

Step 1: Synthesis of Ethyl difluoroiodoacetate from Ethyl bromodifluoroacetate.

Step 2: Copper-catalyzed addition of trimethylvinylsilane to Ethyl difluoroiodoacetate to produce the key intermediate, ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate.

Step 3: Reaction of this intermediate with a primary amine (e.g., methylamine) to form the N-substituted 3,3-difluoro-2-pyrrolidone ring system. nih.gov

This methodology provides a practical route to a series of N-alkyl 3,3-difluoro-2-pyrrolidone derivatives, highlighting the role of this compound as a representative member of this class of fluorinated heterocycles. nih.gov

Table 1: Key Reagents in the Synthesis of N-Substituted 3,3-Difluoro-2-pyrrolidones

| Starting Material | Reagent(s) | Key Intermediate | Final Product Class |

| Ethyl bromodifluoroacetate | Zinc, Iodine | Ethyl difluoroiodoacetate | N/A |

| Ethyl difluoroiodoacetate | Trimethylvinylsilane, Copper (0) | Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate | N/A |

| Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate | Primary Amines (e.g., Methylamine) | N/A | N-Alkyl-3,3-difluoro-2-pyrrolidones |

Role in the Design and Construction of Privileged Scaffolds for Chemical Library Development

The concept of "privileged scaffolds" is central to modern drug discovery and involves identifying molecular cores that can bind to multiple, often unrelated, biological targets. nih.gov These frameworks serve as templates for the construction of chemical libraries, enabling the rapid exploration of chemical space to find new bioactive compounds. nih.gov While this compound is not yet universally cited as a classic privileged scaffold, its structural components suggest its high potential for use in this capacity.

Key features that position the 3,3-difluoropyrrolidone core as a desirable scaffold for library development include:

The Lactam Ring: The five-membered lactam (a cyclic amide) is a common feature in many biologically active molecules and provides a rigid core with defined vectors for substituent placement.

The Gem-Difluoro Group: The C-F bond is the strongest single bond in organic chemistry, and the introduction of a CF2 group can significantly enhance the metabolic stability of a molecule by blocking sites of oxidative metabolism. This group also acts as a bioisostere for a carbonyl group or an ether oxygen, and can modulate acidity, basicity, and hydrogen-bonding capacity of nearby functional groups.

N-Substitution: The nitrogen atom of the pyrrolidone ring provides a convenient point for diversification. A variety of substituents can be introduced, as demonstrated by the synthesis using different primary amines, allowing for the fine-tuning of steric and electronic properties to optimize binding to biological targets. nih.gov

The combination of a proven heterocyclic core with the unique properties of the gem-difluoromethylene unit makes this compound and its analogs attractive building blocks for generating libraries of novel compounds for high-throughput screening. nih.gov

Intermediates in the Preparation of Diverse Heterocyclic Compounds for Advanced Materials and Chemical Biology Research

While specific, published applications of this compound in advanced materials and chemical biology are still emerging, its structure makes it a promising candidate for these fields.

Advanced Materials: Fluorinated heterocyclic compounds are of great interest in materials science. The high polarity and stability of the C-F bond can lead to materials with unique electronic properties, thermal stability, and chemical resistance. Heterocycles built upon the this compound scaffold could potentially be explored as components of:

Polymers: Incorporation into polymer backbones could enhance thermal stability and modify solubility and surface properties. The non-fluorinated analog, N-methyl-2-pyrrolidone, is already widely used as a high-performance solvent for polymers like polyvinylidene fluoride (B91410) (PVDF).

Liquid Crystals: The strong dipole moment associated with the difluoromethylene group could be exploited in the design of new liquid crystalline materials.

Chemical Biology: In chemical biology, small molecules are used as probes to interrogate and manipulate biological systems. nih.gov Fluorinated compounds are particularly valuable in this context.

Metabolic Labeling: The fluorine atoms can serve as reporters for 19F NMR spectroscopy, a technique that offers a clear background for studying biological processes in vitro and in vivo.

Bioactive Molecule Synthesis: As a stable, fluorinated building block, it can be incorporated into larger, more complex molecules designed as enzyme inhibitors or receptor ligands. The fluorine atoms can form critical hydrogen bonds or other non-covalent interactions within a protein's binding site, enhancing potency and selectivity. researchgate.net

The availability of synthetic routes to this compound paves the way for its use as a versatile intermediate in the creation of novel compounds for these advanced research areas. nih.gov

Q & A

Q. What are the standard synthetic routes for 3,3-Difluoro-1-methylpyrrolidin-2-one, and how are reaction yields optimized?

Methodological Answer:

- Core Synthesis : The compound is typically synthesized via fluorination of pyrrolidin-2-one precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The methyl group is introduced via alkylation of the pyrrolidine nitrogen .

- Yield Optimization : Key factors include:

- Temperature Control : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize side reactions.

- Solvent Selection : Anhydrous solvents (e.g., THF, DCM) improve reagent efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization enhances purity .

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : NMR confirms fluorination (δ ~ -120 to -150 ppm for CF groups). NMR verifies methyl group integration (δ ~ 2.8–3.2 ppm for N-CH) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% target peak area) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for CHFNO: 147.05 g/mol) .

Q. What role does the difluoro motif play in the compound’s stability and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The CF group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in enzyme inhibition).

- Metabolic Stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life in biological systems .

- Conformational Rigidity : The geminal difluoro group restricts pyrrolidinone ring puckering, influencing binding to target proteins .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the carbonyl oxygen and catalytic residues.

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over time. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with inhibitory potency (IC) to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays).

- Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions.

- Structural Analog Comparison : Compare activity of 3,3-difluoro derivatives with monofluoro or non-fluorinated analogs to isolate fluorine-specific effects .

Q. How is the compound’s pharmacokinetic profile characterized in preclinical models?

Methodological Answer:

- ADME Studies :

- Absorption : Caco-2 cell monolayers predict intestinal permeability (P > 1 × 10 cm/s indicates high absorption).

- Metabolism : Liver microsome incubations (human/rat) quantify metabolic stability (% parent remaining after 1 hour).

- Excretion : Radiolabeled -tracking in urine/feces identifies clearance pathways .

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) measures free fraction (<5% suggests high binding) .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation and polymorphism?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths (C=O: ~1.21 Å) and angles (N-C-CF: ~109.5°). Polymorphs are identified via varying unit cell parameters .

- PXRD : Compare experimental patterns with simulated data (Mercury software) to detect crystalline vs. amorphous forms.

- Thermal Analysis : DSC/TGA profiles (melting point >150°C) correlate with stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.